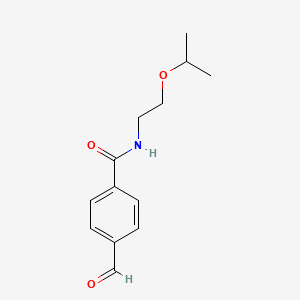
4-Formyl-N-(2-isopropoxyethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formyl-N-(2-isopropoxyethyl)benzamide is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol. It is primarily used as a linker for antibody-drug conjugation (ADC), which is a targeted cancer therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-N-(2-isopropoxyethyl)benzamide typically involves the reaction of 4-formylbenzoic acid with 2-isopropoxyethylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Formyl-N-(2-isopropoxyethyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: 4-Formyl-N-(2-isopropoxyethyl)benzoic acid.
Reduction: 4-(Hydroxymethyl)-N-(2-isopropoxyethyl)benzamide.
Substitution: Various substituted amides or esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Formyl-N-(2-isopropoxyethyl)benzamide is widely used in scientific research, particularly in the field of targeted cancer therapy. Its primary application is as a linker in antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing damage to healthy cells. This compound is also used in the development of novel therapeutic agents and in the study of drug delivery systems.
Wirkmechanismus
As a linker in ADCs, 4-Formyl-N-(2-isopropoxyethyl)benzamide plays a crucial role in connecting the antibody to the cytotoxic drug. The mechanism involves the formation of a stable covalent bond between the antibody and the drug, ensuring that the drug is only released upon reaching the target cancer cells. This targeted delivery enhances the efficacy of the drug while reducing systemic toxicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Formyl-N-(2-methoxyethyl)benzamide
- 4-Formyl-N-(2-ethoxyethyl)benzamide
- 4-Formyl-N-(2-propoxyethyl)benzamide
Uniqueness
4-Formyl-N-(2-isopropoxyethyl)benzamide is unique due to its specific isopropoxyethyl group, which provides distinct steric and electronic properties. These properties can influence the stability and reactivity of the compound, making it particularly suitable for use as a linker in ADCs.
Eigenschaften
Molekularformel |
C13H17NO3 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
4-formyl-N-(2-propan-2-yloxyethyl)benzamide |
InChI |
InChI=1S/C13H17NO3/c1-10(2)17-8-7-14-13(16)12-5-3-11(9-15)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
NBIHWEMAJNWGIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCCNC(=O)C1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


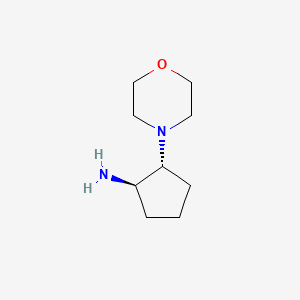
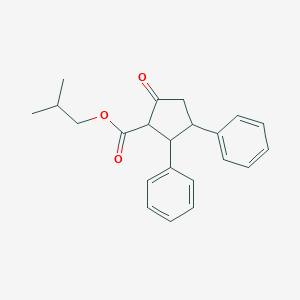
![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14001511.png)
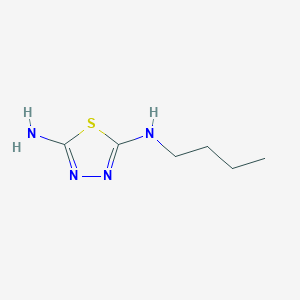
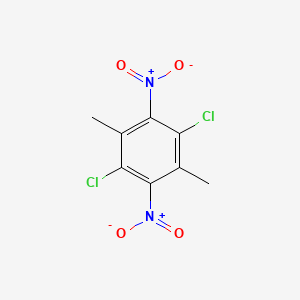
![2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone](/img/structure/B14001531.png)
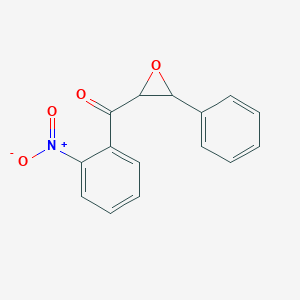
![Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate](/img/structure/B14001535.png)
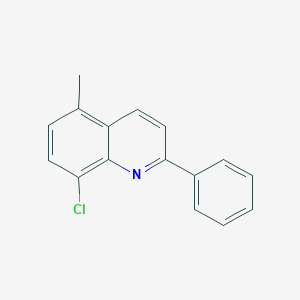
![4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide](/img/structure/B14001537.png)
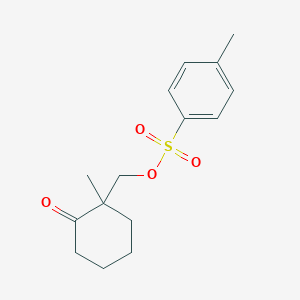
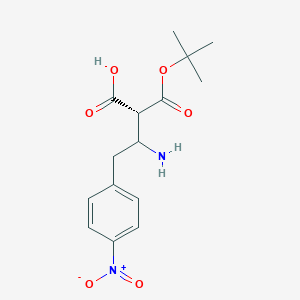

![[(5-Nitrofuran-2-yl)methylidene]propanedioic acid](/img/structure/B14001554.png)
